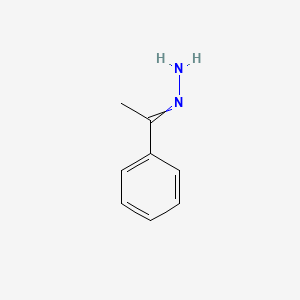
(1-Phenylethylidene)hydrazine
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Phenylethylidene)hydrazine can be synthesized through the condensation reaction of acetophenone with hydrazine. The reaction typically involves refluxing the reactants in ethanol for 24 hours, followed by cooling the mixture to precipitate the product . The yellow solid obtained is then collected and washed with hexane to purify the compound.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale condensation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (1-Phenylethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azines or other nitrogen-containing derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.
Major Products: The major products formed from these reactions include azines, hydrazine derivatives, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(1-Phenylethylidene)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mechanism of Action
The mechanism of action of (1-Phenylethylidene)hydrazine involves its interaction with specific molecular targets and pathways:
GABA Transaminase Inhibition: The compound inhibits GABA transaminase, leading to increased levels of gamma-aminobutyric acid (GABA) in the brain. This action contributes to its potential anxiolytic and anticonvulsant effects.
Corrosion Inhibition: As a corrosion inhibitor, this compound forms a protective layer on metal surfaces, reducing the rate of corrosion through adsorption and interaction with the metal atoms.
Comparison with Similar Compounds
1,2-Dibenzylidenehydrazine: Another hydrazone derivative with similar corrosion inhibition properties.
Phenelzine: A related compound that also acts as a GABA transaminase inhibitor.
Uniqueness: (1-Phenylethylidene)hydrazine is unique due to its specific structural features and versatile applications in different fields. Its ability to inhibit GABA transaminase and act as a corrosion inhibitor sets it apart from other hydrazone derivatives.
Properties
Molecular Formula |
C8H10N2 |
|---|---|
Molecular Weight |
134.18 g/mol |
IUPAC Name |
1-phenylethylidenehydrazine |
InChI |
InChI=1S/C8H10N2/c1-7(10-9)8-5-3-2-4-6-8/h2-6H,9H2,1H3 |
InChI Key |
LEXOZHHIDPMMAC-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NN)C1=CC=CC=C1 |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
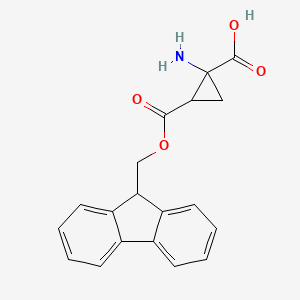

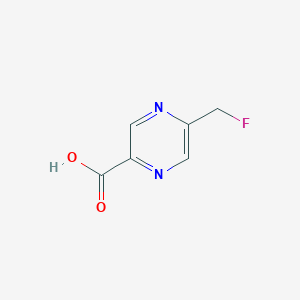
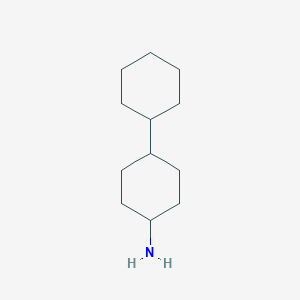
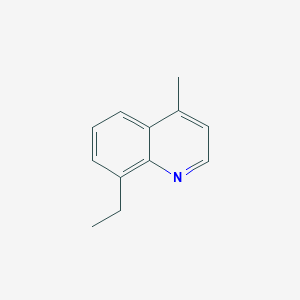
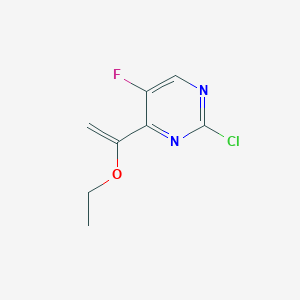






![1-Ethyl-1,3,4,9-tetrahydro-4-(phenylmethyl)pyrano[3,4-b]indole-1-acetic acid](/img/structure/B8793641.png)
![Ethyl 2-[(4-fluorophenyl)methylamino]acetate](/img/structure/B8793668.png)
